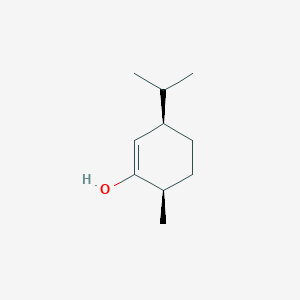
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with an appropriate alkyne precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic addition to the cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine under UV light.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylheptane)cyclohexan-1-ol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A cyclic peroxide with different reactivity.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: A diene with a similar cyclohexane core but different functional groups.
Uniqueness
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, multiple methyl groups, and an alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61076-02-6 |
|---|---|
Molekularformel |
C20H36O |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O/c1-16(2)9-10-17(3,4)12-14-20(21)15-18(5,6)11-13-19(20,7)8/h16,21H,9-11,13,15H2,1-8H3 |
InChI-Schlüssel |
REPSYKPVNAHLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C)C#CC1(CC(CCC1(C)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


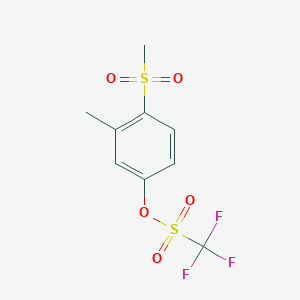


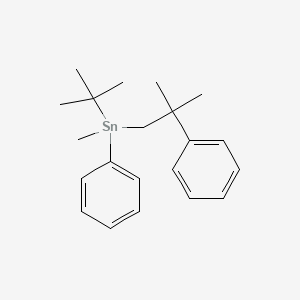

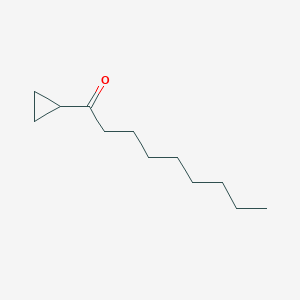
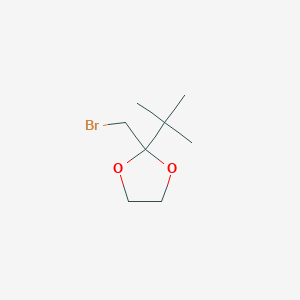
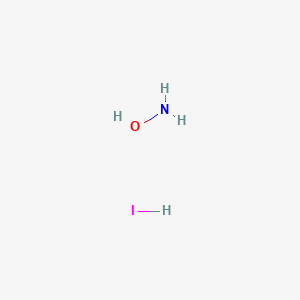

![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


